molecular formula C12H18N6O2S B5519806 3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide

3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide

Cat. No.: B5519806
M. Wt: 310.38 g/mol
InChI Key: AASLMXZAPAMLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.12119501 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • The compound has been explored in the context of antitumor imidazotetrazines, specifically in the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a broad-spectrum antitumor agent. This research highlights its potential as a prodrug for certain leukemia treatments (Stevens et al., 1984).

Green Chemistry

  • The compound has been utilized in the green synthesis of Flutamide, demonstrating the application of isobutyric acid in drug synthesis via environmentally friendly processes (Bandgar & Sawant, 2006).

Anti-inflammatory and Analgesic Agents

  • Research involving the design, synthesis, and pharmacological evaluation of novel substituted thiadiazoles, including this compound, has shown significant in vitro anti-inflammatory activity. These studies contribute to the development of new anti-inflammatory and analgesic agents (Shkair et al., 2016).

Antibiotic Development

  • It serves as a key intermediate in the preparation of certain antibiotics, like premafloxacin, for use against veterinary pathogens, indicating its role in antibiotic development (Fleck et al., 2003).

Synthetic and Quantum Chemical Studies

  • The compound's derivatives have been studied for their potential in the formation of β-enaminones and furanones, contributing to the field of organic chemistry and quantum chemical methods (Iannazzo et al., 2010).

Catalyst in Synthesis

  • It has been used as a catalyst in the synthesis of various organic compounds, such as 3,5-disubstituted-1,2,4-oxadiazoles, showcasing its utility in facilitating chemical reactions (Gangloff et al., 2001).

Water-Soluble Polymers

  • The compound's derivatives have been applied in the synthesis of water-soluble polymers with thermosensitivity, expanding its applications into materials science (Sugi et al., 2006).

C(sp(3))-H Bond Activation

  • It has been used in studies focusing on C(sp(3))-H bond activation in amino acid derivatives, contributing to the field of organic synthesis and pharmaceutical chemistry (Pasunooti et al., 2015).

Antiviral and Cytotoxic Activities

  • Research on its derivatives includes the synthesis and evaluation of their antiviral and cytotoxic activities, particularly against HSV-1, highlighting its potential in medicinal chemistry (Dawood et al., 2011).

Molluscicidal Properties

  • Studies have also explored its derivatives for their molluscicidal properties, indicating its potential in agricultural and environmental applications (El-Bayouki & Basyouni, 1988).

Insecticidal Activity

  • The compound's derivatives have been investigated for their insecticidal activity, contributing to the development of new insecticides (Yu et al., 2009).

Properties

IUPAC Name

3-(2-methylpropyl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-8(2)6-9-7-10(20-15-9)11(19)13-4-5-21-12-14-16-17-18(12)3/h7-8H,4-6H2,1-3H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLMXZAPAMLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCCSC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.